amine](/img/structure/B13460408.png)
[1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-yl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine: is an organic compound that features a unique structure combining an isoindoline ring with a propan-2-yl group and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine typically involves the following steps:
Formation of Isoindoline Ring: The isoindoline ring can be synthesized through the reduction of phthalimide using hydrazine or other reducing agents.
Alkylation: The isoindoline ring is then alkylated with a suitable alkyl halide, such as 1-bromo-2-propanol, under basic conditions to introduce the propan-2-yl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the isoindoline ring or the propan-2-yl group using reducing agents like lithium aluminum hydride.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Methylamine, alkyl halides, and other electrophiles.
Major Products:
Oxidation: Oxidized derivatives of the isoindoline ring.
Reduction: Reduced forms of the isoindoline ring or propan-2-yl group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a potential candidate for drug development. It can interact with various biological targets, leading to therapeutic effects.
Biochemistry: It can be used as a probe to study enzyme mechanisms and other biochemical processes.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Production: It can be utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The isoindoline ring and the methylamine group can form specific interactions with these targets, leading to modulation of their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine: Similar structure but with an ethylamine group instead of a methylamine group.
1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine: Similar structure but with a propylamine group instead of a methylamine group.
1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine: Similar structure but with a butylamine group instead of a methylamine group.
Uniqueness: The uniqueness of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-ylamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methylamine group, in particular, can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H18N2/c1-10(13-2)7-14-8-11-5-3-4-6-12(11)9-14/h3-6,10,13H,7-9H2,1-2H3 |
InChI Key |
QWLKJXAEOALLHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CC2=CC=CC=C2C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


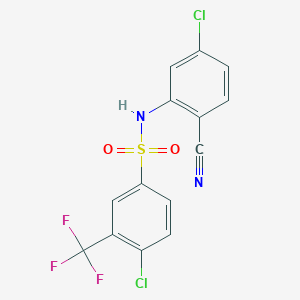
![4-[2-(Dimethylamino)propyl]aniline](/img/structure/B13460331.png)
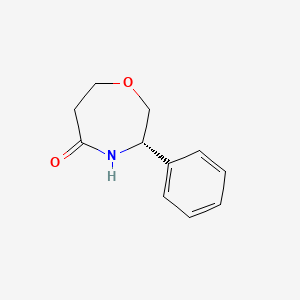

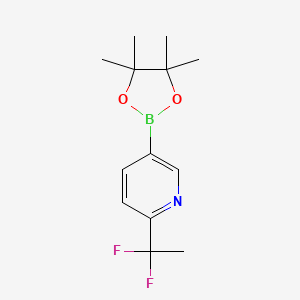

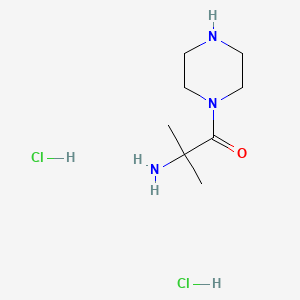
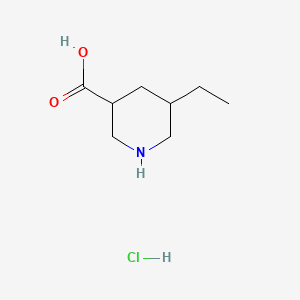
![[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride](/img/structure/B13460369.png)
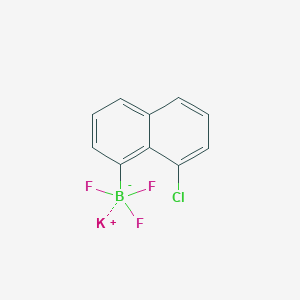
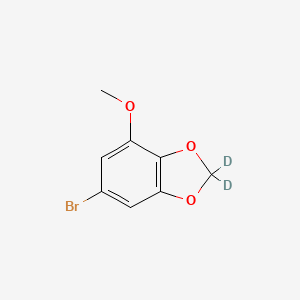
![Sodium [(carbamoylmethyl)sulfanyl]sulfonate](/img/structure/B13460394.png)
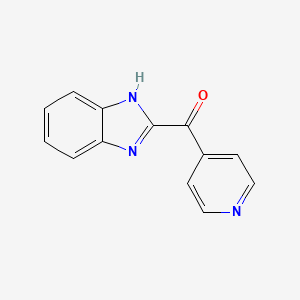
![2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13460404.png)
